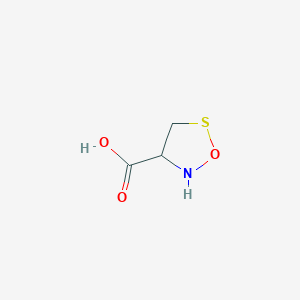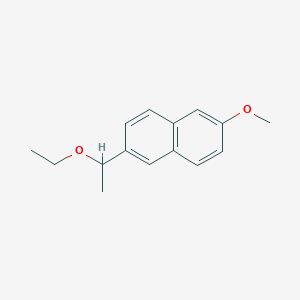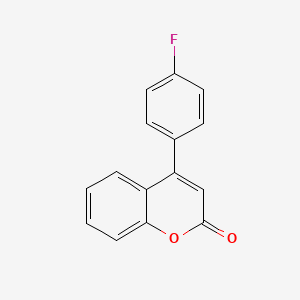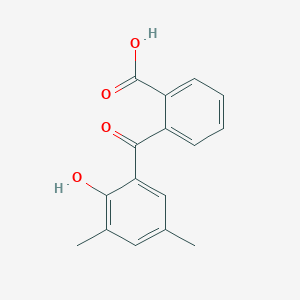![molecular formula C15H15Cl2NO2S B14301924 3-[1-(2,4-Dichlorophenyl)butane-1-sulfonyl]pyridine CAS No. 113826-07-6](/img/no-structure.png)
3-[1-(2,4-Dichlorophenyl)butane-1-sulfonyl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[1-(2,4-Dichlorophenyl)butane-1-sulfonyl]pyridine is a chemical compound characterized by its unique structure, which includes a pyridine ring substituted with a butane-1-sulfonyl group and a 2,4-dichlorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(2,4-Dichlorophenyl)butane-1-sulfonyl]pyridine typically involves the following steps:
Formation of the 2,4-dichlorophenyl intermediate: This step involves the chlorination of phenyl compounds to introduce chlorine atoms at the 2 and 4 positions.
Attachment of the butane-1-sulfonyl group: This is achieved through sulfonylation reactions, where a sulfonyl chloride reacts with the intermediate to form the sulfonyl group.
Coupling with pyridine: The final step involves coupling the sulfonylated intermediate with pyridine under specific reaction conditions, often involving catalysts and controlled temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination and sulfonylation processes, followed by efficient coupling reactions. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-[1-(2,4-Dichlorophenyl)butane-1-sulfonyl]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
3-[1-(2,4-Dichlorophenyl)butane-1-sulfonyl]pyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-[1-(2,4-Dichlorophenyl)butane-1-sulfonyl]pyridine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
3-[1-(2,4-Dichlorophenyl)butane-1-sulfonyl]benzene: Similar structure but with a benzene ring instead of pyridine.
3-[1-(2,4-Dichlorophenyl)butane-1-sulfonyl]thiophene: Contains a thiophene ring instead of pyridine.
Uniqueness
3-[1-(2,4-Dichlorophenyl)butane-1-sulfonyl]pyridine is unique due to its specific combination of functional groups and the presence of a pyridine ring, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
| 113826-07-6 | |
Fórmula molecular |
C15H15Cl2NO2S |
Peso molecular |
344.3 g/mol |
Nombre IUPAC |
3-[1-(2,4-dichlorophenyl)butylsulfonyl]pyridine |
InChI |
InChI=1S/C15H15Cl2NO2S/c1-2-4-15(13-7-6-11(16)9-14(13)17)21(19,20)12-5-3-8-18-10-12/h3,5-10,15H,2,4H2,1H3 |
Clave InChI |
NQQFOBSOHQMGME-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C1=C(C=C(C=C1)Cl)Cl)S(=O)(=O)C2=CN=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-methyl-4-[4-[4-(3-methyl-4-phenylphenyl)phenyl]phenyl]-1-phenylbenzene](/img/structure/B14301880.png)






